molecular formula C24H31F2N5O2 B560135 Mutant IDH1-IN-2 CAS No. 1429176-69-1

Mutant IDH1-IN-2

Cat. No. B560135
M. Wt: 459.542
InChI Key: OCZCXJFDMAWAIM-FXAWDEMLSA-N
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Description

Mutant IDH1-IN-2 is an inhibitor of mutant Isocitrate dehydrogenase (IDH) proteins . It has an IC50 of 16.6 nM in Fluorescence biochemical assay and an IC50 of less than 22 nM in LS-MS biochemical assay .


Synthesis Analysis

Mutations in IDH1 impart a neomorphic reaction that produces the oncometabolite D-2-hydroxyglutarate (D2HG), which can inhibit DNA and histone demethylases to drive tumorigenesis via epigenetic changes . The catalytic efficiency of D2HG production is greater in certain IDH1 mutants .


Molecular Structure Analysis

The chemical formula of Mutant IDH1-IN-2 is C24H31F2N5O2 . Its exact mass is 459.24 and its molecular weight is 459.540 .


Chemical Reactions Analysis

Mutations in IDH1 and IDH2 lead to a loss of normal enzymatic activity and gain of neomorphic activity that irreversibly converts α-KG to 2-hydroxyglutarate (2-HG), which can competitively inhibit a-KG-dependent enzymes, subsequently induces cell metabolic reprogramming, inhibits cell differentiation, and initiates cell tumorigenesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Mutant IDH1-IN-2 are largely determined by its molecular structure. As mentioned earlier, its chemical formula is C24H31F2N5O2, and it has an exact mass of 459.24 and a molecular weight of 459.540 .

Scientific Research Applications

  • Leukemogenesis : Mutant IDH1 has been shown to have oncogenic activity in vivo, particularly in the development of myeloid leukemia. It can accelerate the onset of myeloid leukemia in cooperation with HoxA9, affecting cell cycle transition and activating MAP kinase signaling. Moreover, inhibitors targeting mutant IDH1 have been found to inhibit mutant IDH1 cells, reduce 2-hydroxyglutarate levels, and block colony formation of AML cells from IDH1-mutated patients, suggesting its potential as a therapeutic target (Chaturvedi et al., 2013).

  • Epigenetic Changes : Mutant IDH1 induces significant epigenetic changes, particularly in DNA methylation and histone modification, promoting tumorigenesis. Prolonged exposure to mutant IDH1 can result in irreversible genomic and epigenetic alterations, highlighting the importance of early therapeutic intervention (Turcan et al., 2017).

  • Therapeutic Applications : Development of new allosteric inhibitors of mutant IDH1 has shown promising results in treating acute myeloid leukemia (AML). These inhibitors can reverse the DNA cytosine hypermethylation patterns caused by mutant IDH1 and induce granulocytic differentiation in leukemic blasts and stem-like cells (Okoye-Okafor et al., 2015).

  • Thrombosis in Gliomas : Interestingly, mutant IDH1 in gliomas has been associated with a significant reduction in venous thromboemboli (VTE) and intratumoral microthrombi, suggesting its role in altering the tumor microenvironment and influencing the pathologic evaluation of gliomas (Unruh et al., 2016).

  • Targeted Therapeutics : Research on mutant IDH1/2 inhibitors in clinical trials for various tumors, including gliomas and hematologic malignancies, is advancing. These inhibitors have shown potential in reducing intracellular 2-hydroxyglutarate levels, reversing epigenetic dysregulation, and inducing cellular differentiation (Dang et al., 2016).

Future Directions

The future directions of Mutant IDH1-IN-2 research and application are promising. Vorasidenib, a dual inhibitor of mutant IDH1 and IDH2, has shown significant improvement in progression-free survival in patients with grade 2 gliomas expressing IDH1/2 mutations . This suggests that inhibitors like Mutant IDH1-IN-2 could potentially be used in targeted therapies for certain types of cancer .

properties

IUPAC Name

(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31F2N5O2/c1-16(2)20-15-33-23(32)31(20)21-8-11-27-22(29-21)28-17(3)19-6-4-18(5-7-19)14-30-12-9-24(25,26)10-13-30/h4-8,11,16-17,20H,9-10,12-15H2,1-3H3,(H,27,28,29)/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZCXJFDMAWAIM-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCC(CC4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutant IDH1-IN-2

Citations

For This Compound
2
Citations
X Zhu, J Hao, H Zhang, M Chi, Y Wang… - Communications …, 2023 - nature.com
… Then 3 × 10 5 GL261 cells with mutant IDH1 in 2 μl HBSS were implanted intracranially using a Stoelting stereotaxic apparatus (2.5 mm lateral to the bregma and 3.0 mm below the skull…
Number of citations: 3 www.nature.com
ZS Buchwald, M Rossi, G Smith… - International Journal of …, 2016 - redjournal.org
… Tumors were hypermethylated at MGMT in 13/27 (48.1%) and harbored mutant IDH1 in 2/27 (7.4%). When classifying by genomic complexity, distribution of simple:complex GBMs was …
Number of citations: 2 www.redjournal.org

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